molecular formula C11H20INO2 B1511031 1-Boc-3-(2-iodoethyl)-pyrrolidine

1-Boc-3-(2-iodoethyl)-pyrrolidine

Cat. No.: B1511031
M. Wt: 325.19 g/mol
InChI Key: WAZXDTKITHEPAQ-UHFFFAOYSA-N
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Description

1-Boc-3-(2-iodoethyl)-pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-iodoethyl substituent at the 3-position of the pyrrolidine ring. The Boc group serves as a temporary protective moiety for amines during synthetic processes, enabling selective functionalization . The iodoethyl side chain introduces reactivity for cross-coupling reactions (e.g., Suzuki or Heck reactions) and alkylation pathways, making this compound valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H20INO2

Molecular Weight

325.19 g/mol

IUPAC Name

tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3

InChI Key

WAZXDTKITHEPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-iodoethyl)-pyrrolidine typically involves the reaction of pyrrolidine derivatives with iodoethyl reagents. One common method includes the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with iodoethyl reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(2-iodoethyl)-pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemistry: In organic synthesis, 1-Boc-3-(2-iodoethyl)-pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-iodoethyl)-pyrrolidine involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyrrolidine Derivatives

1-Boc-3-iodopyrrolidine
  • Structure : Differs by lacking the ethyl spacer between the iodine and pyrrolidine ring.
  • Reactivity : Direct iodine substitution on the ring enables nucleophilic displacement but limits steric flexibility compared to the iodoethyl chain in the target compound.
  • Applications : Used as an intermediate in heterocyclic synthesis, particularly for introducing iodine into pharmacophores .
1-Boc-5-Bromo-pyrrolidine Derivatives
  • Example : 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine (CAS 914347-79-8).
  • Key Feature : Bromine substituent on a pyrimidine ring attached via an ether linkage.
  • Utility : Bromine’s lower electronegativity compared to iodine favors aromatic nucleophilic substitution, enabling diversification in drug discovery .
Compound Molecular Weight Halogen Type Key Reactivity Primary Applications
1-Boc-3-(2-iodoethyl)-pyrrolidine ~325.1 (estimated) Iodoethyl Cross-coupling, alkylation Drug intermediates, materials science
1-Boc-3-iodopyrrolidine 297.1 Iodo Nucleophilic substitution Heterocyclic synthesis
1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine 344.2 Bromo SNAr reactions Anticancer agents, kinase inhibitors

Boc-Protected Pyrrolidines with Functional Side Chains

1-Boc-3-aminopyrrolidine (CAS 186550-13-0)
  • Structure : Features a primary amine at the 3-position.
  • Role : Serves as a building block for peptide-mimetic drugs and catalysts. The amine group allows further functionalization via amidation or reductive alkylation .
1-Boc-3-pyrrolidineacetic Acid (CAS 204688-61-9)
  • Structure : Contains a carboxylic acid side chain.
  • Applications : Used in prodrug design and as a linker in bioconjugation due to its carboxylate reactivity .
Compound Functional Group Key Properties Applications
This compound Iodoethyl Electrophilic, bulky Cross-coupling, radiopharmaceuticals
1-Boc-3-aminopyrrolidine Amine Nucleophilic Peptidomimetics, asymmetric catalysis
1-Boc-3-pyrrolidineacetic acid Carboxylic acid Acidic, hydrophilic Prodrugs, polymer functionalization

Boronic Acid and Heterocyclic Analogs

Pyrrolidine Boronic Acids
  • Structure : Boronic acid substituent at the pyrrolidine ring.
  • Reactivity : Enables Suzuki-Miyaura cross-coupling. However, racemic mixtures (common in commercial samples) may reduce enantioselective efficacy .
α-Pyrrolidinohexanophenone (α-PHP)
  • Structure: Pyrrolidine ring fused with a hexanophenone backbone.
  • Properties : Melting point 108.9°C, water solubility 39.83 mg/L. Used pharmacologically as a dopamine reuptake inhibitor .
Compound Key Functional Group Thermal Stability Bioactivity/Applications
Pyrrolidine boronic acids Boronic acid Moderate (decomposes >200°C) Proteasome inhibitors, enzyme probes
α-PHP Ketone, pyrrolidine High (boiling point 339.06°C) CNS stimulant, dopaminergic activity

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